2-(甲氧羰基)-6-甲基吡啶-4-硼酸

描述

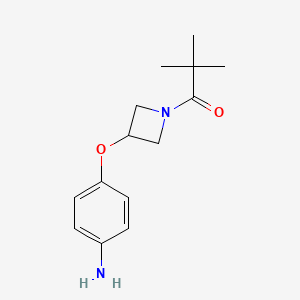

2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a relatively stable compound, and it is soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of boronic acids and their esters is a well-studied field. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学研究应用

多功能化合物合成

硼酸,包括与“2-(甲氧羰基)-6-甲基吡啶-4-硼酸”相关的硼酸,因其作为合成中间体和构建模块的作用而受到重视。它们在传感、蛋白质操纵、治疗、生物标记和分离过程中具有应用。将额外的功能基团,如氨基膦酸,引入硼酸结构中,为应用提供了新的机会,包括创造具有潜在用途的多功能化合物,可在医药和农业领域使用 (R. Zhang et al., 2017)。

二醇和碳水化合物识别

某些硼酸已被研究其与二醇结合的能力,显示出与已知化合物对邻苯二酚染料和果糖结合的相当亲和力。这表明适当功能化的电子亏化硼酸在二醇和碳水化合物识别中发挥作用,这对生物和化学传感应用至关重要 (Hormuzd R. Mulla et al., 2004)。

有机金属化学和超分子结构

硼酸还参与形成复杂的有机金属结构,如平面手性二茂硼酸铁,由于可逆氧化事件而表现出金属基团之间的显著通信。这些结构对材料科学、催化和新型超分子组装的发展具有重要意义 (P. Thilagar et al., 2011)。

晶体学和材料科学

对含有“2-(甲氧羰基)-6-甲基吡啶-4-硼酸”的化合物进行结构分析揭示了特定的氢键网络,这对于理解材料性质以及在晶体工程和功能材料设计中的潜在应用至关重要 (S. Luliński & J. Serwatowski, 2006)。

化学合成和催化

这些化合物在化学合成中发挥作用,为复杂分子的创造提供途径。它们作为中间体的性质使得能够开发高效的合成途径和催化过程,这在药物开发和精细化学品生产中是基础 (T. Horikawa et al., 2001)。

作用机制

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .

The stability of these compounds in different environments can significantly influence their action, efficacy, and stability. For instance, the susceptibility to hydrolysis of phenylboronic pinacol esters, a type of boronic ester, is known to increase at physiological pH .

属性

IUPAC Name |

(2-methoxycarbonyl-6-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFSORCGLDELRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B1473210.png)